2-benzamido-N-(3-hydroxypropyl)-4,5-dimethylthiophene-3-carboxamide
Overview
Description
2-benzamido-N-(3-hydroxypropyl)-4,5-dimethylthiophene-3-carboxamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of thiophene derivatives, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(3-hydroxypropyl)-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction using benzoyl chloride and an amine precursor.
Hydroxypropylation: The hydroxypropyl group is added through a nucleophilic substitution reaction using 3-chloropropanol.
Dimethylation: The methyl groups are introduced via alkylation reactions using methyl iodide and a strong base.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-(3-hydroxypropyl)-4,5-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-benzamido-N-(3-hydroxypropyl)-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-benzamido-N-(3-hydroxypropyl)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-benzamido-N-(3-hydroxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 2-benzamido-N-(3-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Uniqueness
2-benzamido-N-(3-hydroxypropyl)-4,5-dimethylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of both the benzamido and hydroxypropyl groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-benzamido-N-(3-hydroxypropyl)-4,5-dimethylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-12(2)23-17(14(11)16(22)18-9-6-10-20)19-15(21)13-7-4-3-5-8-13/h3-5,7-8,20H,6,9-10H2,1-2H3,(H,18,22)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWVWDFAGCVFOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NCCCO)NC(=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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